molecular formula C5H7N3O2 B12218908 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12218908
M. Wt: 141.13 g/mol
InChI Key: FJMALGQDJWGLHC-UHFFFAOYSA-N
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Description

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyridazine and is characterized by the presence of a carboxamide group at the 3-position and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves the reaction of hydrazine derivatives with α-keto acids. One common method involves the reaction of α-ketoglutaric acid with hydrazine hydrate. The reaction is carried out in an aqueous medium at room temperature, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, hydroxylated compounds, and other functionalized heterocycles.

Scientific Research Applications

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
  • 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Uniqueness

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific functional groups and the resulting chemical properties. Its carboxamide group provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives .

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H2,(H2,6,10)(H,8,9)

InChI Key

FJMALGQDJWGLHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C(=O)N

Origin of Product

United States

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